Venlafaxine N-oxide-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C17H27NO3 |

|---|---|

Poids moléculaire |

299.44 g/mol |

Nom IUPAC |

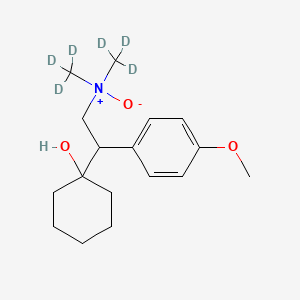

2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)-N,N-bis(trideuteriomethyl)ethanamine oxide |

InChI |

InChI=1S/C17H27NO3/c1-18(2,20)13-16(17(19)11-5-4-6-12-17)14-7-9-15(21-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/i1D3,2D3 |

Clé InChI |

LASJEFFANGIOGZ-WFGJKAKNSA-N |

SMILES isomérique |

[2H]C([2H])([2H])[N+](CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)(C([2H])([2H])[2H])[O-] |

SMILES canonique |

C[N+](C)(CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)[O-] |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Venlafaxine N-oxide-d6

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Venlafaxine (B1195380) N-oxide-d6, a deuterated stable isotope-labeled metabolite of Venlafaxine. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies.

Core Chemical Properties

Venlafaxine N-oxide-d6 is the N-oxidized and deuterated form of Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI). The incorporation of six deuterium (B1214612) atoms on the N-methyl groups provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Venlafaxine N-oxide in biological matrices.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Citation(s) |

| IUPAC Name | 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)-N,N-bis(trideuteriomethyl)ethanamine oxide | [1] |

| Synonyms | 1-[2-(Dimethyloxidoamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol-d6 | [2] |

| CAS Number | 1189980-40-2 | [3] |

| Molecular Formula | C₁₇H₂₁D₆NO₃ | [2] |

| Molecular Weight | 299.44 g/mol | [1][2] |

| Monoisotopic Mass | 299.23675420 g/mol | [1] |

| Heavy Atom Count | 21 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and analytical characterization of this compound.

Synthesis Protocol: N-Oxidation of Venlafaxine-d6

The synthesis of this compound involves the direct oxidation of the tertiary amine in Venlafaxine-d6. A common and effective method utilizes a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[4][5]

Materials and Reagents:

-

Venlafaxine-d6 (starting material)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~1.0-1.2 equivalents)

-

Aprotic solvent (e.g., Dichloromethane (DCM), Chloroform)[5]

-

Saturated sodium bicarbonate solution

-

Sodium thiosulfate (B1220275) or sodium sulfite (B76179) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Deuterated solvents for NMR (e.g., DMSO-d6)[4]

Procedure:

-

Reaction Setup: Dissolve Venlafaxine-d6 in a suitable aprotic solvent like Dichloromethane (DCM) and cool the solution to -10°C to 0°C in an ice bath.[4][5]

-

Oxidation: Add m-CPBA (1.0-1.2 equivalents) portion-wise to the cooled solution while stirring. Maintain the low temperature to control the reaction rate and prevent over-oxidation.[5]

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

-

Quenching: Upon completion, quench the excess m-CPBA by adding a solution of sodium thiosulfate or sodium sulfite.[5]

-

Workup: Add solid potassium carbonate (K₂CO₃) and stir to neutralize the acidic byproduct (m-chlorobenzoic acid).[4] Wash the organic layer with a saturated sodium bicarbonate solution.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography (using silica (B1680970) gel or alumina) or by crystallization to yield pure this compound.[5]

Analytical Characterization Protocols

This method is adapted from established protocols for Venlafaxine and its metabolites and is suitable for determining the chemical purity of the synthesized compound.[6][7][8]

Instrumentation & Conditions:

-

HPLC System: Standard HPLC with UV detection.

-

Column: Kromasil 100-5C18 (250 mm x 4.6 mm, 5 µm) or equivalent C18 analytical column.[6]

-

Mobile Phase: Isocratic elution with a mixture of 60% (Methanol:Acetonitrile 95:5 v/v) and 40% (0.05 M Ammonium (B1175870) Acetate).[6]

-

Flow Rate: 0.7 mL/min.[6]

-

Injection Volume: 20 µL.[6]

-

Column Temperature: Ambient.

-

UV Detection: Wavelength set according to the chromophore of the Venlafaxine structure.

LC-MS/MS is the definitive method for confirming the identity and isotopic labeling of this compound. The parameters are based on methods developed for Venlafaxine-d6 and can be adapted for its N-oxide.

Instrumentation & Conditions:

-

LC System: UPLC/HPLC system.

-

Column: ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm × 2.1 mm) or similar.[9]

-

Mobile Phase: Acetonitrile and water (containing 2 mM ammonium acetate) in an 80:20 (v/v) ratio.[9]

-

Flow Rate: 0.3 mL/min.[9]

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.[9]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[9]

-

MRM Transition: While the exact transition for the N-oxide-d6 is not published, it can be predicted based on related compounds. The precursor ion would be [M+H]⁺ (m/z 300.4). The product ion would result from a characteristic fragmentation, likely involving the loss of the N-oxide group or other fragments. For the related compound Venlafaxine-d6, a common transition is m/z 284.4 → 121.0.[9][10] A similar fragmentation pattern would be expected and optimized for the N-oxide derivative.

Visualizations

The following diagrams illustrate key workflows relevant to the production and analysis of this compound.

Caption: Synthesis and Quality Control Workflow for this compound.

Caption: Bioanalytical Workflow using this compound as an internal standard.

References

- 1. Buy this compound [smolecule.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Venlafaxine-d6 N-Oxide | CAS | LGC Standards [lgcstandards.com]

- 4. US20090005455A1 - N-oxides of venlafaxine and o-desmethylvenlafaxine as prodrugs - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of Venlafaxine N-oxide-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Venlafaxine (B1195380) N-oxide-d6, a deuterated analog of a major metabolite of the antidepressant drug Venlafaxine. This document outlines the synthetic pathway, experimental protocols, and purification strategies, supplemented with quantitative data and process visualizations to support research and development in drug metabolism, pharmacokinetics, and analytical standard preparation.

Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). Its metabolism in vivo leads to the formation of several metabolites, including Venlafaxine N-oxide. The deuterated analog, Venlafaxine N-oxide-d6, is a valuable tool in analytical and metabolic studies, often used as an internal standard for mass spectrometry-based quantification of Venlafaxine and its metabolites[1]. The six deuterium (B1214612) atoms are located on the N,N-dimethyl groups, providing a distinct mass shift for analytical purposes.

This guide details a two-stage synthetic approach, commencing with the preparation of the deuterated precursor, Venlafaxine-d6, followed by its N-oxidation to yield the target compound.

Synthesis of this compound

The synthesis of this compound is achieved through the N-oxidation of Venlafaxine-d6.

Starting Material: Venlafaxine-d6

Venlafaxine-d6, where the six hydrogen atoms of the N,N-dimethyl group are replaced by deuterium, is the key starting material. While commercially available from several suppliers of isotopically labeled compounds, a plausible synthetic route for Venlafaxine-d6 starts from O-desmethylvenlafaxine and involves N-methylation using a deuterated methyl source.

Caption: Plausible synthetic route to Venlafaxine-d6.

N-Oxidation of Venlafaxine-d6

The conversion of the tertiary amine in Venlafaxine-d6 to its corresponding N-oxide is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA)[2][3].

Experimental Protocol: N-Oxidation

-

Dissolution: Dissolve Venlafaxine-d6 (1.0 equivalent) in a suitable organic solvent such as dichloromethane (B109758) (DCM) in a round-bottom flask.

-

Cooling: Cool the solution to a reduced temperature, typically between -10 °C and 0 °C, using an ice-salt or dry ice/acetone bath to control the exothermic reaction.

-

Addition of Oxidizing Agent: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, approximately 1.5 to 2.0 equivalents) in DCM to the cooled Venlafaxine-d6 solution with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reaction is typically complete within 30 minutes to a few hours.

-

Quenching: Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (B1220275) or sodium bisulfite, to destroy any excess m-CPBA.

-

Work-up: Allow the mixture to warm to room temperature. If a biphasic mixture is present, separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove meta-chlorobenzoic acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product from the N-oxidation reaction requires purification to remove unreacted starting material, the m-CPBA byproduct (meta-chlorobenzoic acid), and any other impurities. Column chromatography is a standard and effective method for this purification.

Experimental Protocol: Purification by Column Chromatography

-

Column Preparation: Pack a chromatography column with silica (B1680970) gel, using a suitable solvent system as the eluent. A gradient elution starting with a non-polar solvent system (e.g., dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol) is often effective.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the prepared column.

-

Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC or LC-MS to identify those containing the pure product.

-

Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound as a solid or oil.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value |

| Starting Material | Venlafaxine-d6 |

| Reagent | meta-Chloroperoxybenzoic acid (m-CPBA) |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | -10 °C to 0 °C |

| Reaction Time | 30 minutes - 2 hours |

| Typical Yield | 85-95% (crude) |

| Purification Method | Silica Gel Column Chromatography |

| Final Purity (by HPLC) | >98% |

Table 1: Summary of Synthetic Parameters for this compound.

| Property | Value |

| Molecular Formula | C₁₇H₂₁D₆NO₃ |

| Molecular Weight | 299.44 g/mol |

| Appearance | White to off-white solid |

| IUPAC Name | 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)-N,N-bis(trideuteriomethyl)ethanamine oxide |

Table 2: Physicochemical Properties of this compound.

Workflow Visualization

The overall process for the synthesis and purification of this compound can be visualized in the following workflow diagram.

Caption: Overall workflow for the synthesis and purification.

Conclusion

This technical guide provides a detailed methodology for the synthesis and purification of this compound. The described N-oxidation of Venlafaxine-d6 using m-CPBA is an efficient route to obtain this valuable analytical standard. The provided protocols and data are intended to assist researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry in the preparation and use of this important isotopically labeled compound. Careful execution of the experimental procedures and purification steps is crucial for obtaining a high-purity product.

References

- 1. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2125698B1 - DEUTERATED d9-VENLAFAXINE - Google Patents [patents.google.com]

- 3. US20090005455A1 - N-oxides of venlafaxine and o-desmethylvenlafaxine as prodrugs - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure Elucidation of Venlafaxine N-oxide-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural elucidation of Venlafaxine (B1195380) N-oxide-d6. This deuterated metabolite of Venlafaxine is of significant interest in pharmacokinetic studies and drug metabolism research, where it serves as a stable isotope-labeled internal standard. This document outlines the key analytical techniques, experimental protocols, and expected quantitative data for the definitive identification and characterization of this compound.

Chemical Structure and Properties

Venlafaxine N-oxide-d6 is the N-oxidized and deuterated analog of Venlafaxine, a widely used antidepressant. The 'd6' designation indicates the presence of six deuterium (B1214612) atoms, typically replacing the hydrogens on the two N-methyl groups. This isotopic labeling provides a distinct mass signature for mass spectrometry-based quantification without significantly altering the chemical properties of the molecule.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| IUPAC Name | 1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol N-oxide |

| Molecular Formula | C₁₇H₂₁D₆NO₃ |

| Molecular Weight | 299.44 g/mol |

| CAS Number | Not available |

| Parent Compound | Venlafaxine N-oxide (CAS: 1094598-37-4) |

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of Venlafaxine-d6. A common synthetic route is outlined below.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve Venlafaxine-d6 in a suitable organic solvent, such as dichloromethane (B109758) (DCM).

-

Oxidation: Cool the solution to 0-5 °C and add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the temperature.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate chromatographic technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the complete conversion of the starting material.

-

Quenching and Work-up: Upon completion, quench the reaction with a suitable reducing agent, like sodium thiosulfate (B1220275) solution, to neutralize any excess oxidizing agent.

-

Extraction: Perform a liquid-liquid extraction to separate the product from the reaction mixture. Use a suitable organic solvent and wash with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.

-

Purification: Purify the crude product using column chromatography on silica (B1680970) gel to obtain pure this compound.

-

Characterization: Confirm the structure of the purified product using spectroscopic techniques such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis workflow for this compound.

Mass Spectrometry Analysis

Mass spectrometry is a cornerstone technique for the structural elucidation of this compound, providing accurate mass measurement and fragmentation data.

Experimental Protocol: LC-MS/MS Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is generally preferred.

-

Data Acquisition: Full scan for accurate mass measurement of the parent ion and product ion scan (tandem MS) for fragmentation analysis. For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed.[1]

Expected Mass Spectrometry Data

In positive ion mode ESI, this compound is expected to be detected as its protonated molecule, [M+H]⁺.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 300.2596 | Typically within 5 ppm |

Fragmentation Pathway

Upon collision-induced dissociation (CID), the protonated this compound molecule is expected to undergo characteristic fragmentation. The primary fragmentation pathway involves the cleavage of the C-C bond between the ethyl side chain and the cyclohexanol (B46403) ring, as well as fragmentation of the deuterated dimethylamino oxide group.

Table 3: Expected MS/MS Fragmentation Data for this compound ([M+H]⁺ at m/z 300.3)

| Fragment Ion | Proposed Structure | Expected m/z |

| [M+H - H₂O]⁺ | Loss of water | 282.3 |

| [M+H - (CD₃)₂NOH]⁺ | Loss of deuterated dimethylhydroxylamine | 235.2 |

| 4-methoxybenzyl cation | [C₈H₉O]⁺ | 121.1 |

| Deuterated iminium ion | [CH₂=N(CD₃)₂]⁺ | 64.1 |

The most intense and characteristic fragment is often the deuterated iminium ion at m/z 64.1, which is a result of the six deuterium atoms on the N-methyl groups. This fragment is particularly useful for quantitative analysis using MRM, with a typical transition of m/z 300.3 → 64.1.[1]

Predicted MS/MS fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is essential for the unambiguous confirmation of the chemical structure of this compound.

Experimental Protocol: NMR Analysis

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

-

Experiments:

-

¹H NMR: To determine the proton environment and coupling constants.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and to confirm the overall structure.

-

Expected NMR Spectral Data

The ¹H NMR spectrum of this compound will be similar to that of Venlafaxine N-oxide, with the notable absence of the signal corresponding to the N-methyl protons. The chemical shifts of the protons adjacent to the nitrogen atom will also be affected by the presence of the N-oxide and the deuterium labeling. The ¹³C NMR spectrum will show a characteristic upfield shift for the deuterated methyl carbons due to the isotope effect, and these signals will appear as multiplets due to C-D coupling.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties of this compound

| Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic protons (4H) | 6.8 - 7.2 | 114 - 159 |

| -OCH₃ protons (3H) | ~3.8 | ~55 |

| Cyclohexyl protons (10H) | 1.0 - 2.0 | 21 - 38 |

| -CH-CH₂- protons (3H) | 2.5 - 3.5 | 45 - 75 |

| -N(CD₃)₂ | Absent | ~50 (multiplet) |

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on a combination of synthesis and advanced analytical techniques. Mass spectrometry provides crucial information on molecular weight and fragmentation patterns, while NMR spectroscopy offers definitive structural confirmation. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this important deuterated internal standard in drug development and clinical research.

References

Isotopic Labeling of Venlafaxine Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of the antidepressant venlafaxine (B1195380) and its primary metabolites. The strategic incorporation of isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and carbon-14 (B1195169) (¹⁴C) is a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies. This document details the metabolic pathways of venlafaxine, methodologies for the synthesis of isotopically labeled analogues, analytical techniques for their quantification, and the application of these labeled compounds in elucidating the drug's fate in biological systems.

Introduction to Venlafaxine and its Metabolism

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder, anxiety, and panic disorders. Following administration, it undergoes extensive metabolism, primarily in the liver. The main metabolic pathways involve O-demethylation, N-demethylation, and further hydroxylation, catalyzed predominantly by cytochrome P450 enzymes, most notably CYP2D6.[1][2]

The primary metabolites of venlafaxine are:

-

O-desmethylvenlafaxine (ODV): The major and pharmacologically active metabolite.[1]

-

N-desmethylvenlafaxine (NDV): A minor metabolite with weaker pharmacological activity.[3]

-

N,O-didesmethylvenlafaxine (NODV): A subsequent metabolite formed from both ODV and NDV.[3]

Isotopic labeling is instrumental in tracing the metabolic fate of venlafaxine, enabling precise quantification of the parent drug and its metabolites in various biological matrices and helping to understand the inter-individual variability in its metabolism, often linked to CYP2D6 genetic polymorphism.[1]

Metabolic Pathways of Venlafaxine

The metabolic conversion of venlafaxine is a complex process involving several enzymatic steps. The major pathway is the O-demethylation to the active metabolite ODV, primarily mediated by CYP2D6. A secondary pathway involves N-demethylation by CYP3A4 and CYP2C19 to form NDV. Both ODV and NDV can be further metabolized.[3]

Synthesis of Isotopically Labeled Venlafaxine and Metabolites

The synthesis of isotopically labeled venlafaxine and its metabolites is crucial for their use as tracers and internal standards. Common isotopes used are deuterium (D or ²H), Carbon-13 (¹³C), and Carbon-14 (¹⁴C).

General Synthetic Workflow

The synthesis of labeled venlafaxine analogues typically involves the introduction of the isotope at a specific, stable position within the molecule. This can be achieved by using a labeled precursor or through a specific labeling reaction.

Experimental Protocols

Protocol 1: Synthesis of [O-methyl-¹¹C]venlafaxine for PET Imaging

This protocol describes the radiolabeling of venlafaxine with the positron-emitting isotope Carbon-11 for use in Positron Emission Tomography (PET) studies.

-

Precursor: O-desmethylvenlafaxine (ODV)

-

Labeling Agent: [¹¹C]Methyl iodide ([¹¹C]CH₃I)

-

Reaction: O-methylation of the phenolic hydroxyl group of ODV.

Procedure:

-

[¹¹C]Methyl Iodide Production: [¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]CH₃I using established radiochemical methods.

-

Labeling Reaction: O-desmethylvenlafaxine is dissolved in a suitable solvent (e.g., DMF) in a reaction vessel. The gaseous [¹¹C]CH₃I is then passed through the solution at an elevated temperature.

-

Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [O-methyl-¹¹C]venlafaxine from the unreacted precursor and other byproducts.

-

Formulation: The purified [O-methyl-¹¹C]venlafaxine is formulated in a sterile solution for intravenous injection.

Protocol 2: Synthesis of Venlafaxine-d6 (B1429546)

Deuterium-labeled venlafaxine, particularly venlafaxine-d6 where the two N-methyl groups are deuterated, is commonly used as an internal standard in quantitative bioanalysis.

-

Precursor: N-desmethylvenlafaxine (NDV)

-

Labeling Agent: Deuterated methyl iodide (CD₃I) or deuterated formaldehyde (B43269) (CD₂O) and a reducing agent.

Procedure (Illustrative):

-

Reaction Setup: N-desmethylvenlafaxine is dissolved in a suitable solvent.

-

Methylation: A deuterated methylating agent, such as CD₃I, is added to the solution in the presence of a base to facilitate the N-methylation reaction.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by column chromatography, to yield venlafaxine-d3. A subsequent methylation step would yield venlafaxine-d6 from N,N-didesmethylvenlafaxine.

Quantitative Data from Isotopic Labeling Studies

Isotopic labeling allows for the precise quantification of venlafaxine and its metabolites in biological matrices. Mass balance studies using radiolabeled compounds are the gold standard for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Human Mass Balance Study Data

A mass balance study with a single oral dose of ¹⁴C-labeled venlafaxine provides comprehensive data on the excretion and metabolic profile of the drug.

Table 1: Excretion of Radioactivity Following a Single Oral Dose of [¹⁴C]Venlafaxine in Humans [4]

| Excretion Route | Mean % of Administered Radioactivity Recovered (48 hours) |

| Urine | 87% |

| Feces | Not specified as a major route |

Table 2: Profile of Venlafaxine and its Metabolites in Human Urine (% of Administered Dose) [4]

| Compound | % of Dose in Urine (48 hours) |

| Unchanged Venlafaxine | 5% |

| Unconjugated O-desmethylvenlafaxine (ODV) | 29% |

| Conjugated O-desmethylvenlafaxine (ODV) | 26% |

| Other Minor Inactive Metabolites | 27% |

Pharmacokinetic Parameters

Isotopically labeled internal standards are essential for accurate pharmacokinetic studies using LC-MS/MS.

Table 3: Pharmacokinetic Parameters of Venlafaxine and O-desmethylvenlafaxine (ODV) [5]

| Parameter | Venlafaxine | O-desmethylvenlafaxine (ODV) |

| Elimination Half-life (t½) | 5 ± 2 hours | 11 ± 2 hours |

| Apparent Plasma Clearance (CL/F) | 1.3 ± 0.6 L/h/kg | 0.4 ± 0.2 L/h/kg |

| Volume of Distribution (Vd/F) | 7.5 ± 3.7 L/kg | 5.7 ± 1.8 L/kg |

Analytical Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the simultaneous quantification of venlafaxine and its metabolites. The use of stable isotope-labeled internal standards (SIL-IS), such as venlafaxine-d6, is crucial for correcting for matrix effects and variations in sample processing and instrument response.[6]

Experimental Protocol for LC-MS/MS Analysis

Protocol 3: Quantification of Venlafaxine and its Metabolites in Human Plasma [6]

-

Internal Standard: Venlafaxine-d6

-

Sample Preparation: Protein precipitation or solid-phase extraction (SPE).

Procedure:

-

Sample Preparation (SPE):

-

To a plasma sample, add the internal standard solution (venlafaxine-d6).

-

Condition an SPE cartridge with methanol (B129727) and then water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes with an appropriate solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A reverse-phase C18 or phenyl column.

-

Mobile Phase: A gradient of an aqueous solution (e.g., with formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

-

-

Table 4: Example MRM Transitions for Venlafaxine and Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Venlafaxine | 278.2 | 58.1 |

| O-desmethylvenlafaxine (ODV) | 264.2 | 58.1 |

| N-desmethylvenlafaxine (NDV) | 264.2 | 44.1 |

| Venlafaxine-d6 (IS) | 284.3 | 64.1 |

Bioanalytical Workflow

The overall workflow for the bioanalysis of venlafaxine and its metabolites using an isotopically labeled internal standard is a multi-step process ensuring accuracy and reproducibility.

Conclusion

Isotopic labeling is an indispensable technique in the study of venlafaxine metabolism. The use of stable and radioactive isotopes enables the definitive elucidation of metabolic pathways, accurate quantification of the parent drug and its metabolites in complex biological matrices, and a deeper understanding of the drug's pharmacokinetic profile. The methodologies and data presented in this guide underscore the critical role of isotopic labeling in the development and clinical use of venlafaxine, providing researchers and drug development professionals with a foundational understanding of these powerful techniques.

References

- 1. researchgate.net [researchgate.net]

- 2. EP2125698B1 - DEUTERATED d9-VENLAFAXINE - Google Patents [patents.google.com]

- 3. Synthesis of Venlafaxine Hydrochloride | Semantic Scholar [semanticscholar.org]

- 4. DailyMed - VENLAFAXINE- venlafaxine hydrochloride tablet [dailymed.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Venlafaxine N-oxide-d6 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Venlafaxine (B1195380) N-oxide-d6, a deuterated analog of a venlafaxine metabolite. This document summarizes typical analytical data found in a Certificate of Analysis, details relevant experimental protocols for its quantification and characterization, and visualizes key metabolic and signaling pathways associated with the parent compound, venlafaxine.

Certificate of Analysis Data

While a specific Certificate of Analysis for Venlafaxine N-oxide-d6 is not publicly available, the following tables represent the typical quantitative data provided by manufacturers for related deuterated standards, such as (±)-Venlafaxine-d6 HCl.[1] This information is crucial for ensuring the quality and reliability of experimental results.

Table 1: Identification and General Properties

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 1189980-40-2[2] |

| Molecular Formula | C₁₇H₂₁D₆NO₃ |

| Molecular Weight | 299.44 |

| Appearance | White to Off-White Solid |

| Solubility | Chloroform (Slightly) |

| Storage Conditions | -20°C, Inert atmosphere |

Table 2: Purity and Isotopic Enrichment

| Analytical Test | Specification | Typical Result |

| Purity (by HPLC) | >95% | 98.15% (at 202 nm)[1] |

| Isotopic Purity | >95% | 99.9%[1] |

| Isotopic Distribution | Normalized Intensity | d0=0.00%, d1=0.00%, d2=0.00%, d3=0.00%, d4=0.04%, d5=0.58%, d6=99.38%[1] |

Table 3: Identity Confirmation

| Analytical Test | Specification | Result |

| ¹H NMR | Conforms to Structure | Conforms[1] |

| Mass Spectrometry (MS) | Conforms to Structure | Conforms[1] |

Experimental Protocols

Detailed methodologies are essential for the accurate use and analysis of this compound, which is often employed as an internal standard in pharmacokinetic and metabolic studies.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is commonly used for the simultaneous determination of venlafaxine and its metabolites in biological matrices like rat plasma.[3]

-

Sample Preparation (Solid Phase Extraction):

-

Condition a solid-phase extraction (SPE) cartridge.

-

Load the plasma sample, to which Venlafaxine-d6 (as an internal standard) has been added.

-

Wash the cartridge to remove interferences.

-

Elute the analytes of interest.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

-

-

Chromatographic Conditions:

-

Column: ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm × 2.1 mm)[3]

-

Mobile Phase: Isocratic elution with water (containing 2 mM ammonium (B1175870) acetate) and acetonitrile (B52724) (20:80, v/v)[3]

-

Flow Rate: 0.3 mL/min[3]

-

Column Temperature: 35 °C

-

Injection Volume: 7 µL

-

-

Mass Spectrometry Conditions:

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound.

-

Instrumentation: Bruker 400-MHz Fourier Transform (FT)-NMR spectrometer or similar.[4]

-

Sample Preparation: Dissolve the compound in a suitable deuterated solvent, such as DMSO-d6.[4]

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard, with its chemical shift referenced to δ 0.00 ppm.[4]

-

Data Acquisition: Record the ¹H NMR spectrum. The resulting spectrum is then analyzed to ensure it is consistent with the expected structure of this compound.

Signaling and Metabolic Pathways

Venlafaxine Metabolism

Venlafaxine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is O-demethylation to form the active metabolite O-desmethylvenlafaxine (ODV), predominantly catalyzed by CYP2D6.[5][6][7] Minor pathways include N-demethylation by CYP3A4 and CYP2C19.[7]

Caption: Metabolic pathways of venlafaxine.

Potential Antidepressant Signaling Pathways

Research suggests that the antidepressant effects of venlafaxine may be mediated through the activation of specific intracellular signaling pathways in the hippocampus, a brain region critical for mood regulation.[8]

Caption: Potential signaling pathways activated by venlafaxine.

References

- 1. lgcstandards.com [lgcstandards.com]

- 2. Venlafaxine-d6 N-Oxide | CAS | LGC Standards [lgcstandards.com]

- 3. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. ClinPGx [clinpgx.org]

- 8. Venlafaxine exerts antidepressant effects possibly by activating MAPK-ERK1/2 and P13K-AKT pathways in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Technical Profile of Venlafaxine N-oxide-d6: A Guide for Researchers

For researchers, scientists, and drug development professionals, Venlafaxine N-oxide-d6 is a commercially available deuterated metabolite of Venlafaxine, primarily utilized as an internal standard in pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and relevant experimental methodologies.

Commercial Availability

This compound is available from several specialized chemical suppliers. Researchers can procure this compound for research purposes, noting that it is not intended for human therapeutic or veterinary use.[1] Key suppliers include Smolecule, Clearsynth, and LGC Standards.[1][2][3] While catalog numbers and availability are subject to change, the following table summarizes currently available information.

| Supplier | Catalog Number | Product Name | Availability |

| Smolecule | S15752329 | This compound | In Stock[1] |

| Clearsynth | CS-T-98789 | Venlafaxine-d6 N-Oxide | In Stock |

| LGC Standards | TRC-V120022 | Venlafaxine-d6 N-Oxide | In Stock[3] |

Physicochemical and Analytical Data

While a specific Certificate of Analysis for this compound is not publicly available, the following table presents representative quantitative data based on the analysis of the closely related compound, (±)-Venlafaxine-d6 HCl.[4] This data provides insight into the expected quality control specifications for this compound.

| Parameter | Specification | Method |

| Identity | ||

| IUPAC Name | 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)-N,N-bis(trideuteriomethyl)ethanamine oxide[1] | - |

| Molecular Formula | C17H21D6NO3 | - |

| Molecular Weight | 299.44 g/mol [1][2] | - |

| Purity | ||

| Chromatographic Purity | ≥95% | HPLC[4] |

| Spectroscopic Data | ||

| ¹H-NMR | Conforms to structure | NMR Spectroscopy[4] |

| Mass Spectrum | Conforms to structure | Mass Spectrometry[4] |

| Isotopic Purity | ||

| Deuterium Incorporation | ≥98% | Mass Spectrometry[4] |

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and quality control of this compound are proprietary to the manufacturers. However, based on available scientific literature, the following sections outline plausible methodologies.

Synthesis of this compound

A potential synthetic route to this compound involves the oxidation of Venlafaxine-d6. This method is adapted from the synthesis of the non-deuterated Venlafaxine N-oxide.

Reaction: Oxidation of Venlafaxine-d6.

Reagents and Equipment:

-

Venlafaxine-d6

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Potassium carbonate (K₂CO₃)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve Venlafaxine-d6 in dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM to the cooled Venlafaxine-d6 solution while stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purify the crude product using column chromatography on silica (B1680970) gel.

Quality Control Analysis

The quality and purity of this compound would be assessed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 225 nm.

-

Standard Preparation: Prepare a stock solution of the reference standard in methanol (B129727).

-

Sample Preparation: Prepare the sample solution in methanol at a similar concentration to the standard.

-

Analysis: Inject equal volumes of the standard and sample solutions. The purity is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity Confirmation:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) is measured. The observed molecular ion should correspond to the calculated mass of the protonated this compound.

-

Isotopic Purity: The relative abundance of the d6 isotopologue is determined by analyzing the mass distribution of the molecular ion cluster.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Analysis: ¹H and ¹³C NMR spectra are acquired. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of this compound. The absence of signals corresponding to the N-methyl protons confirms the deuteration at these positions.

Visualizations

The following diagrams illustrate the logical workflow for sourcing and a hypothetical quality control process for this compound.

References

Methodological & Application

Application Note: High-Throughput Quantification of Venlafaxine and O-Desmethylvenlafaxine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of venlafaxine (B1195380) (VEN) and its active metabolite, O-desmethylvenlafaxine (ODV), in human plasma. The method employs a stable isotope-labeled internal standard, Venlafaxine-d6, to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and bioequivalence assessments. A straightforward protein precipitation protocol is utilized for sample preparation, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection with a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.

Note on the Internal Standard: While the topic specified Venlafaxine N-oxide-d6, a comprehensive review of scientific literature did not yield application notes or protocols utilizing this specific compound as an internal standard. The widely accepted and validated internal standard for venlafaxine analysis is a deuterated form of the parent compound, such as Venlafaxine-d6. Therefore, this application note is based on the established use of Venlafaxine-d6.

Introduction

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders.[1] Accurate measurement of venlafaxine and its equipotent active metabolite, O-desmethylvenlafaxine (ODV), in plasma is crucial for optimizing therapeutic outcomes and for pharmacokinetic evaluations.[1][2] LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[1] The use of a stable isotope-labeled internal standard, such as Venlafaxine-d6, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.[1][3] This document provides a detailed protocol for the quantitative analysis of venlafaxine and ODV in human plasma using Venlafaxine-d6 as an internal standard.

Experimental Protocols

Materials and Reagents

-

Analytes: Venlafaxine HCl and O-desmethylvenlafaxine

-

Internal Standard: Venlafaxine-d6

-

Solvents: LC-MS grade acetonitrile (B52724) and methanol

-

Reagents: LC-MS grade formic acid and ammonium (B1175870) acetate

-

Water: Deionized water (18.2 MΩ·cm)

-

Biological Matrix: Drug-free human plasma

Instrumentation

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

LC Column: A C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 5 µm).[4]

Sample Preparation: Protein Precipitation

-

Pipette 200 µL of human plasma (blank, calibration standard, quality control, or unknown sample) into a 1.5 mL polypropylene (B1209903) tube.

-

Add 50 µL of the internal standard working solution (Venlafaxine-d6).

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.[1]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Caption: Sample preparation workflow using protein precipitation.

Liquid Chromatography

-

Column: C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 5 µm)[4]

-

Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.8 mL/min[1]

-

Injection Volume: 5 µL[1]

-

Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The precursor to product ion transitions for venlafaxine, O-desmethylvenlafaxine, and Venlafaxine-d6 are monitored.

Caption: LC-MS/MS analysis workflow.

Data Presentation

Table 1: MRM Transitions and Mass Spectrometer Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Venlafaxine | 278.3 | 121.08 | 150 | Optimized (e.g., 25-35) |

| O-Desmethylvenlafaxine | 264.2 | 107.1 | 150 | Optimized (e.g., 25-35) |

| Venlafaxine-d6 | 284.4 | 121.0 | 150 | Optimized (e.g., 25-35) |

Note: The specific collision energy should be optimized for the instrument in use.

Table 2: Method Validation Parameters

| Parameter | Venlafaxine | O-Desmethylvenlafaxine |

| Linearity Range (ng/mL) | 2.0 - 500 | 2.0 - 500 |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 2.0 | 2.0 |

| Intra-day Precision (%CV) | < 12.6 | < 12.6 |

| Inter-day Precision (%CV) | < 12.6 | < 12.6 |

| Accuracy (% Bias) | -9.8 to +3.9 | -9.8 to +3.9 |

| Recovery (%) | > 80 | > 80 |

Data is representative and compiled from various sources.[5]

Conclusion

This application note details a simple, rapid, and reliable LC-MS/MS method for the quantification of venlafaxine and its active metabolite, O-desmethylvenlafaxine, in human plasma. The use of a deuterated internal standard, Venlafaxine-d6, ensures the accuracy and precision of the results. The method demonstrates excellent sensitivity, linearity, and recovery, making it well-suited for high-throughput bioanalytical applications in both clinical and research settings.

References

- 1. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academicworks.cuny.edu [academicworks.cuny.edu]

- 3. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Venlafaxine in Human Plasma using Venlafaxine N-oxide-d6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of venlafaxine (B1195380) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Venlafaxine N-oxide-d6, a stable isotope-labeled internal standard, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure, making it suitable for high-throughput analysis in research and drug development settings. Chromatographic separation is performed on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary selectivity and sensitivity for the reliable quantification of venlafaxine in a complex biological matrix.

Introduction

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder. Accurate and reliable quantification of venlafaxine in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample processing, thereby improving the accuracy and precision of the analytical method.[1] This application note details a validated LC-MS/MS method for the quantification of venlafaxine in human plasma, utilizing this compound as the internal standard.

Experimental

Materials and Reagents

-

Analytes: Venlafaxine hydrochloride

-

Internal Standard: this compound

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (reagent grade)

-

Reagents: Deionized water, Human plasma (drug-free)

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Pipettes and general laboratory glassware

Chromatographic Conditions

A reverse-phase HPLC or UHPLC system equipped with a C18 analytical column is suitable for the separation of venlafaxine and its internal standard.

| Parameter | Value |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | Time (min) |

Mass Spectrometric Conditions

The mass spectrometer is operated in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM) for the detection of venlafaxine and this compound. The optimized MRM transitions are provided in the table below. The molecular weight of this compound is 299.44 g/mol . A common fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (16 Da).

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Venlafaxine | 278.2 | 121.1 | 200 | 25 |

| This compound (IS) | 300.4 | 284.4 | 200 | 20 |

Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve venlafaxine hydrochloride and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the venlafaxine stock solution in 50:50 methanol:water to create working standard solutions for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.

Sample Preparation Protocol

-

Pipette 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all samples except the blank.

-

Add 300 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex the tubes for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Data Analysis

The concentration of venlafaxine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The linearity of the method is assessed using a weighted (1/x²) linear regression model.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of this method, based on typical validation results for similar assays.

| Validation Parameter | Acceptance Criteria | Typical Performance |

| Linearity (r²) | > 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% | < 10% |

| Inter-day Precision (%CV) | < 15% | < 10% |

| Accuracy (% Bias) | Within ±15% | Within ±10% |

| Recovery | Consistent and reproducible | > 85% |

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Venlafaxine | 1 - 500 | 1 | 3.5 - 8.2 | 4.1 - 9.5 | -5.2 to 6.8 |

Visualizations

Caption: Experimental workflow for the quantitative analysis of venlafaxine.

Caption: MRM fragmentation of Venlafaxine and its internal standard.

References

Application Note: High-Throughput Quantification of Venlafaxine and its Metabolites in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Venlafaxine (B1195380) is an antidepressant medication belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class.[1][2] It is prescribed for the treatment of major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder.[1] Venlafaxine is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, to its major active metabolite, O-desmethylvenlafaxine (ODV).[1] Both venlafaxine and ODV contribute to the therapeutic effect.[1] Other minor metabolites include N-desmethylvenlafaxine (NDV), N,O-didesmethylvenlafaxine (NODDV), and N,N-didesmethylvenlafaxine (NNDDV).[3] Accurate and reliable quantification of venlafaxine and its metabolites in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[4] This application note provides a detailed protocol for the simultaneous determination of venlafaxine and its metabolites in human plasma using a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Mechanism of Action

Venlafaxine exerts its therapeutic effect by inhibiting the reuptake of serotonin (B10506) and norepinephrine (B1679862) at the presynaptic terminal.[1][2] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their availability to bind to postsynaptic receptors.[1][5] At lower doses, venlafaxine predominantly inhibits serotonin reuptake, while at higher doses, it also inhibits norepinephrine reuptake.[2] It has a weak inhibitory effect on dopamine (B1211576) reuptake at very high doses.[1][2]

Experimental Protocols

A variety of analytical methods are available for the quantification of venlafaxine and its metabolites, including High-Performance Liquid Chromatography with UV (HPLC-UV) or fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8] However, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is often preferred due to its high sensitivity, selectivity, and suitability for high-throughput analysis.[4][9]

The following protocol details an LC-MS/MS method with a protein precipitation sample preparation, a common and efficient technique for plasma samples.[4][10]

Protocol 1: LC-MS/MS with Protein Precipitation

1. Materials and Reagents

-

Venlafaxine, O-desmethylvenlafaxine, and other metabolites reference standards

-

Stable isotope-labeled internal standard (e.g., Venlafaxine-d11)[4]

-

LC-MS grade acetonitrile (B52724), methanol (B129727), and formic acid[4]

-

Deionized water (18.2 MΩ·cm)

-

Drug-free human plasma

-

Calibrated micropipettes, 1.5 mL polypropylene (B1209903) centrifuge tubes, and autosampler vials

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3. Sample Preparation (Protein Precipitation)

-

Pipette 200 µL of human plasma (blank, calibration standard, quality control, or unknown sample) into a 1.5 mL polypropylene tube.[9]

-

Add 50 µL of the internal standard working solution to all tubes except for the blank plasma.

-

Vortex briefly to mix.

-

Add 600 µL of acetonitrile (containing 0.43% formic acid) to precipitate the plasma proteins.[9][11]

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.

4. Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., Hypurity cyano, 50 mm x 4.6 mm, 5 µm)[9]

-

Mobile Phase: A gradient of 10 mM ammonium (B1175870) acetate (B1210297) in water and methanol.[12]

-

Flow Rate: 0.30 mL/min[12]

-

Injection Volume: 10 µL

-

Column Temperature: 40 °C

5. Mass Spectrometric Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

Alternative Protocols

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is another common technique for sample clean-up.[13]

-

To 0.5 mL of plasma, add the internal standard.

-

Add an extraction solvent such as a mixture of isoamyl alcohol and hexane.[14]

-

Vortex and centrifuge to separate the layers.

-

The organic layer is transferred and evaporated to dryness.

-

The residue is reconstituted in the mobile phase for injection.

Protocol 3: Solid-Phase Extraction (SPE)

SPE can provide cleaner extracts compared to protein precipitation and LLE.[13][15]

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the plasma sample (pre-treated with internal standard) onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes with an appropriate solvent (e.g., methanol).

-

The eluate is then evaporated and reconstituted for analysis.

Data Presentation: Summary of Quantitative Data

The performance of different analytical methods for the quantification of venlafaxine and its primary metabolite, O-desmethylvenlafaxine, is summarized in the tables below.

Table 1: LC-MS/MS Methods

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias or %RE) | Recovery (%) | Citation |

| Venlafaxine | 2.0 - 500 | 2.0 | < 12.6 | < 12.6 | -9.8 to +3.9 | - | [9] |

| ODV | 2.0 - 500 | 2.0 | < 12.6 | < 12.6 | -9.8 to +3.9 | - | [9] |

| Venlafaxine | 0.200 - 200 | 0.200 | < 13 | < 13 | +/- 5.3 | > 88 | [12][14] |

| ODV | 0.200 - 200 | 0.200 | < 13 | < 13 | +/- 3.6 | > 88 | [12][14] |

| Venlafaxine | 1.0 - 200.0 | 1.0 | < 10.1 | < 10.1 | +/- 10.0 | - | [16] |

| Venlafaxine & Metabolites | 5 - 800 | 5 | 1.9 - 9.3 | 1.9 - 9.3 | - | > 96 | [3] |

Table 2: HPLC Methods (UV and Fluorescence Detection)

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) | Recovery (%) | Detector | Citation |

| Venlafaxine | 1 - 300 | 1 | 1.8 - 14.1 | 1.8 - 14.1 | 92.7 - 108.1 | 85.0 - 95.7 | Fluorescence | [6] |

| ODV | 1 - 300 | 1 | 1.8 - 14.1 | 1.8 - 14.1 | 92.7 - 108.1 | 85.0 - 95.7 | Fluorescence | [6] |

| Venlafaxine | 5 - 1000 | 5 | < 11.5 | < 8 | -2.10 to 2.02 | - | UV | [17] |

| ODV | 5 - 1000 | 5 | < 11.5 | < 8 | -2.10 to 2.02 | - | UV | [17] |

| Venlafaxine | 10 - 1000 | 10 | 5.0 - 10.7 | 5.0 - 10.7 | 85 - 110% | > 50 | GC-MS | [7] |

This application note provides a comprehensive guide for the development and implementation of a method for the quantification of venlafaxine and its metabolites in plasma. The detailed LC-MS/MS protocol with protein precipitation offers a sensitive, specific, and high-throughput solution suitable for various research and clinical applications. The summarized data from different analytical techniques allows for an informed decision on the most appropriate method based on the specific requirements of the study, such as required sensitivity, available instrumentation, and sample throughput.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Venlafaxine Hydrochloride? [synapse.patsnap.com]

- 3. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid solid-phase extraction coupled with GC-MS method for the determination of venlafaxine in rat plasma: Application to the drug-drug pharmacokinetic interaction study of venlafaxine combined with fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. sysrevpharm.org [sysrevpharm.org]

- 12. Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. psychiatriapolska.pl [psychiatriapolska.pl]

- 15. Simultaneous measurement of venlafaxine and its major metabolite, oxydesmethylvenlafaxine, in human plasma by high-performance liquid chromatography with coulometric detection and utilisation of solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Liquid chromatography-mass spectrometry method for the determination of venlafaxine in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Venlafaxine Analysis Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of venlafaxine (B1195380) and its primary metabolite, O-desmethylvenlafaxine (ODV), from various biological matrices. The selection of an appropriate sample preparation technique is critical for accurate and reliable quantification in therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis. The following sections detail common extraction methodologies, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), supplemented with quantitative data and step-by-step protocols.

Introduction to Venlafaxine Analysis

Venlafaxine is a widely prescribed antidepressant of the serotonin-norepinephrine reuptake inhibitor (SNRI) class. Monitoring its concentration, along with its active metabolite ODV, in biological fluids is essential for optimizing dosage, ensuring patient compliance, and investigating potential toxicity. The complexity of biological matrices necessitates effective sample preparation to remove interfering substances and concentrate the analytes of interest prior to chromatographic analysis.

Comparison of Sample Preparation Techniques

The choice of a sample preparation method depends on factors such as the biological matrix, the required sensitivity, sample throughput, and available resources. Below is a summary of the performance of the most common techniques for venlafaxine analysis.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |

| Recovery (%) | 74 - 95%[1] | 70 - 100%[1][2] | >80% |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL[1][2] | 1 - 5 ng/mL[1] | Not consistently reported |

| Limit of Quantification (LOQ) | 0.5 - 3 ng/mL[1][3] | 1.0 ng/mL[4] | 2.0 ng/mL[5] |

| Linearity Range (ng/mL) | 1 - 1000[1][2][3] | 0.2 - 2000[1][2] | 2.0 - 500[5] |

| Solvent Consumption | Moderate | High | Low |

| Labor Intensity | Low to Moderate | High | Low |

| Cost | Moderate to High | Low | Low |

Experimental Protocols

Detailed methodologies for each of the key sample preparation techniques are provided below. These protocols are representative and may require optimization based on the specific laboratory conditions and analytical instrumentation.

Solid-Phase Extraction (SPE) Protocol for Human Plasma/Serum

SPE is a highly selective method that provides clean extracts, making it suitable for sensitive analytical techniques like LC-MS/MS.[2]

Materials:

-

SPE Cartridges (e.g., C8, C18, or hydrophilic-lipophilic balanced)[1][2]

-

Biological sample (plasma or serum)

-

Internal Standard (IS) solution (e.g., venlafaxine-d6, clomipramine, or nadolol)[1][5][6]

-

Conditioning Solvent: Methanol[2]

-

Equilibration Solvent: Deionized Water[2]

-

Washing Solvent: e.g., 30% Methanol (B129727) in water[1]

-

Elution Solvent: e.g., Acetonitrile (B52724)/trifluoroacetic acid mixture or Methanol[1][2]

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution Solvent (mobile phase)

Protocol:

-

Sample Pre-treatment: To an aliquot of plasma or serum (e.g., 1 mL), add the internal standard. Vortex to mix. Some protocols may require acidification, for instance, with orthophosphoric acid.[6]

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1-2 mL of methanol.[2]

-

SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1-2 mL of deionized water.[2]

-

Sample Loading: Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge.

-

Washing: Wash the cartridge with 1-2 mL of the washing solvent (e.g., 30% methanol in water) to remove polar interferences.[1]

-

Elution: Elute the analytes (venlafaxine and ODV) with 1-2 mL of the elution solvent.[1][2]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase. Vortex to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by HPLC or LC-MS/MS.

Workflow Diagram:

Caption: Solid-Phase Extraction (SPE) Workflow for Venlafaxine Analysis.

Liquid-Liquid Extraction (LLE) Protocol for Human Plasma/Serum

LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases. It is known for achieving high recovery rates for venlafaxine.[1][7]

Materials:

-

Biological sample (plasma or serum)

-

Internal Standard (IS) solution

-

pH adjusting solution (e.g., 10 M NaOH)[1]

-

Extraction Solvent: e.g., Hexane-ethyl acetate (B1210297) mixture (80:20, v/v) or a mixture of chloroform, 2-propanol, and n-heptane (960:14:26, v/v/v)[1]

-

Centrifuge

-

Evaporator

-

Reconstitution Solvent (mobile phase)

Protocol:

-

Sample Preparation: In a centrifuge tube, add an aliquot of the biological sample (e.g., 1 mL) and the internal standard.

-

pH Adjustment: Add the pH adjusting solution to raise the pH of the sample, ensuring venlafaxine and ODV are in their non-ionized form for efficient extraction into an organic solvent.[2]

-

Extraction: Add the extraction solvent (e.g., 3 mL) to the sample. Vortex vigorously for several minutes to facilitate the transfer of the analytes into the organic phase.[2]

-

Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.[2]

-

Collection: Carefully transfer the upper organic layer containing the analytes to a clean tube.

-

Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for analysis.[2]

Workflow Diagram:

Caption: Liquid-Liquid Extraction (LLE) Workflow for Venlafaxine.

Protein Precipitation (PPT) Protocol for Human Plasma

PPT is a rapid and simple method for removing proteins from biological samples. While less clean than SPE or LLE, it is often sufficient for robust analytical methods like LC-MS/MS.

Materials:

-

Human plasma sample (e.g., 200 µL)[5]

-

Internal Standard (IS) solution

-

Precipitating Agent: e.g., 0.43% formic acid in acetonitrile[5]

-

Centrifuge

Protocol:

-

Sample and IS: In a microcentrifuge tube, pipette the plasma sample and add the internal standard.

-

Precipitation: Add the precipitating agent (e.g., 3 volumes relative to the plasma volume). Vortex vigorously to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the analytes of interest.

-

Analysis: The supernatant can be directly injected for LC-MS/MS analysis or subjected to an evaporation and reconstitution step if further concentration is needed.

Workflow Diagram:

Caption: Protein Precipitation (PPT) Workflow for Venlafaxine Analysis.

Sample Preparation for Other Matrices

-

Urine: For urine samples, a simple "dilute-and-shoot" approach may be feasible after centrifugation to remove particulates, especially for sensitive LC-MS/MS methods.[8] Alternatively, SPE can be employed for cleaner extracts and higher concentration factors.[9]

-

Hair: Hair analysis for venlafaxine typically involves decontamination of the hair sample, followed by pulverization and extraction with an organic solvent like methanol or a methanol/acetonitrile mixture.[10][11] SPE can be used for further cleanup of the extract.[11]

-

Dried Blood Spots (DBS): A punched-out section of the dried blood spot is extracted, commonly with a mixture of acetonitrile and methanol.[12]

Conclusion

The optimal sample preparation technique for venlafaxine analysis is dependent on the specific requirements of the study. SPE offers the cleanest extracts and is well-suited for a variety of analytical platforms. LLE provides high recovery and is a cost-effective alternative, while PPT is a rapid and simple method ideal for high-throughput applications, particularly when coupled with LC-MS/MS. The protocols and data presented here serve as a comprehensive guide for researchers to select and implement the most appropriate method for their analytical needs.

References

- 1. psychiatriapolska.pl [psychiatriapolska.pl]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Liquid chromatography-mass spectrometry method for the determination of venlafaxine in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Neonatal hair analysis by liquid chromatography-high-resolution mass spectrometry to reveal gestational exposure to venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of Antidepressants in Hair via UHPLC-MS/MS as a Complementary Informative Tool for Clinical and Forensic Toxicological Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots for TDM purposes, using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Chromatographic Separation of Venlafaxine and Its Metabolites: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of the antidepressant drug venlafaxine (B1195380) and its primary metabolites. The methodologies outlined are essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations.

Introduction